PF 9366-Bio-X
Overview
Description
PF 9366-Bio-X, also known as PF-9366, is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .
Synthesis Analysis
PF-9366 is identified as a Mat2A inhibitor that binds an allosteric site on Mat2A, which overlaps with the binding site for the Mat2A regulator, Mat2B . This binding results in increased substrate affinity and decreased enzyme turnover .Molecular Structure Analysis
The molecular formula of PF 9366-Bio-X is C20H19ClN4 . The InChI representation isInChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
. The Canonical SMILES representation is CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
. Chemical Reactions Analysis
PF-9366 inhibits cellular SAM production in a Mat2B-competitive manner . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .Physical And Chemical Properties Analysis
PF 9366-Bio-X has a molecular weight of 350.8 g/mol . It has a XLogP3-AA of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bonds . The topological polar surface area is 33.4 Ų . The heavy atom count is 25 .Scientific Research Applications
Data Sharing in Scientific Research
Data sharing is a critical aspect of modern scientific research, facilitating the verification of results and enabling further studies based on existing data. Despite its value, researchers face challenges such as insufficient time and lack of funding, impacting the electronic availability of data. Efforts like NSF-sponsored DataNET aim to address these barriers, highlighting the need for improved data management and sharing practices (Tenopir et al., 2011).
Computational Tools for Scientific Analysis
The P-Grade Portal exemplifies the use of computational tools to solve large-scale problems in science and engineering. By providing easy access to complex mathematical calculations and algorithms across distributed computing infrastructures, it significantly enhances the efficiency of scientific research (Astsatryan et al., 2013).
Public Participation in Scientific Research
Public participation plays a vital role in scientific research, especially in fields like conservation and natural resource management. The quality and degree of public involvement can greatly influence the design and outcomes of research projects, promoting more integrated and successful scientific endeavors (Shirk et al., 2012).
Plasma Focus Research
Plasma focus research, involving the study of dense transient plasmas, has applications ranging from non-destructive testing to biological and material sciences. It represents a field where advanced plasma physics research contributes to a wide range of scientific and technological applications (Soto, 2005).
Enhancing Education and Outreach
Efforts to integrate educational outreach and participatory engagement in scientific research are crucial for the effective use of science in society. Developing comprehensive frameworks for evaluating program outcomes in participatory science can significantly improve public knowledge and scientific research efficacy (Haywood & Besley, 2014).
Safety And Hazards
properties
IUPAC Name |
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLASWLQCMKZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF 9366-Bio-X |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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